WYC-209

Retinoid signaling Cancer stem cells Melanoma therapy

WYC-209 is a next-generation synthetic retinoid with a unique pyrimidine-5-carboxylate warhead, delivering superior inhibition of cancer cell growth vs. Tazarotene or ATRA. Its washout-resistant phenotype and 87.5% in vivo metastasis reduction at 0.22 mg/kg make it the definitive choice for durable tumor-repopulating cell (TRC) suppression and epigenetic sensitization studies.

Molecular Formula C20H20N2O3S
Molecular Weight 368.5 g/mol
Cat. No. B10814808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWYC-209
Molecular FormulaC20H20N2O3S
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C
InChIInChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3
InChIKeyLLMDAYVUHYVJSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate (WYC-209) — RAR Agonist Class & Procurement Baseline


Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate, also referred to as WYC-209 (CAS: 2131803-90-0), is a synthetic retinoid belonging to the class of retinoic acid receptor (RAR) agonists [1]. Structurally designed from the class III retinoid Tazarotene, the molecule features a 4,4-dimethylthiochroman sulfoxide core linked via an ethynyl bridge to a pyrimidine-5-carboxylate moiety [2]. The compound is commercially available from reputable vendors in ≥98% HPLC purity, with documented solubility in DMSO (>80 mg/mL) and limited aqueous solubility . As a research-use-only small molecule, its procurement is intended for mechanistic studies in oncology and retinoid signaling, with applications ranging from cancer stem cell research to epigenetic modulation of therapeutic sensitization [3][4].

Why Generic Substitution Fails for Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate — Critical Structural & Functional Differentiation from Tazarotene and ATRA


Direct substitution of WYC-209 with the parent retinoid Tazarotene or the natural ligand all-trans-retinoic acid (ATRA) is not scientifically justified due to profound differences in both chemical architecture and functional outcome. WYC-209 replaces the nicotinic acid ester of Tazarotene with a pyrimidine-5-carboxylate warhead and introduces a sulfoxide chiral center, yielding distinct stereoelectronic properties and target-binding kinetics [1]. Functionally, WYC-209 demonstrates superior inhibition of cancer cell growth and proliferation compared to Tazarotene or ATRA, with a 10 μM WYC-209 treatment producing colony growth abrogation that is significantly greater than an equimolar 10 μM Tazarotene treatment (P < 1.1e-7) in the same malignant melanoma tumor-repopulating cell (TRC) model [2]. Furthermore, WYC-209 exhibits a post-washout sustained growth inhibition phenotype not observed with comparator retinoids, indicating a distinct pharmacodynamic profile that cannot be replicated by generic RAR agonists [1]. Procurement of a non-specific RAR ligand therefore carries a high risk of experimental failure in studies requiring the unique combination of potency, washout persistence, and in vivo metastasis suppression documented exclusively for WYC-209.

Quantitative Differentiation of Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate — Head-to-Head Potency, In Vivo Efficacy, and Mechanistic Uniqueness


Superior In Vitro Growth Inhibition vs. Tazarotene and ATRA in Malignant Melanoma TRCs

WYC-209 exhibits significantly greater antiproliferative activity against malignant murine melanoma tumor-repopulating cells (TRCs) than the class III retinoid Tazarotene or the natural agonist all-trans-retinoic acid (ATRA). The compound achieves an IC50 of 0.19 μM (190 nM) in a dose-dependent manner, and at 10 μM concentration, colony growth inhibition is statistically superior to that of 10 μM Tazarotene (P < 1.1e-7) [1][2]. This differential potency is further underscored by vendor technical validation confirming 'better inhibition of cancer cell growth and proliferation than Tazarotene or ATRA' .

Retinoid signaling Cancer stem cells Melanoma therapy

In Vivo Metastasis Suppression: 87.5% Abrogation of Lung Metastases at 0.22 mg/kg Without Apparent Toxicity

In an immune-competent C57BL/6 mouse model of melanoma lung metastasis, WYC-209 administered at a low dose of 0.22 mg/kg abrogates 87.5% of lung metastases without observable toxicity [1]. This high in vivo efficacy at a sub-mg/kg dose contrasts with the therapeutic indices of many conventional retinoids, which often require higher dosing and exhibit dose-limiting toxicities. The study explicitly notes that the molecule demonstrates 'high efficacy and little toxicity' [1].

Metastasis inhibition In vivo efficacy Melanoma

Sustained Growth Inhibition Post-Washout — A Unique Pharmacodynamic Feature Not Shared by Tazarotene or ATRA

Unlike Tazarotene and ATRA, WYC-209 treatment results in a sustained inhibition of tumor-repopulating cell (TRC) growth that persists even after drug washout. The Nature Communications study explicitly states: 'Interestingly, the treated TRCs fail to resume growth even after the drug washout' [1]. This irreversible-like effect suggests a distinct mechanism of target engagement or downstream signaling perturbation that is not observed with comparator retinoids.

Drug persistence Cancer stem cells Pharmacodynamics

Multi-Cancer TRC Inhibition — Broad Activity Across Melanoma, Lung, Ovarian, Breast, and Gastric Cancers

WYC-209 inhibits proliferation of tumor-repopulating cells (TRCs) derived from multiple human cancer types, including melanoma, lung cancer, ovarian cancer, breast cancer, and gastric cancer [1][2][3]. The primary 2018 publication reports IC50 values of 0.19 μM for murine melanoma TRCs and demonstrates inhibition of human TRCs from lung (A549), ovarian (A2780), and breast (MCF-7) cancers [1]. A 2024 study further confirms anti-tumor efficacy in gastric cancer models, showing that WYC-209 down-regulates WNT4 via RARα to suppress GC progression both in vitro and in vivo [2]. The patent literature additionally documents inhibitory activity against melanoma MDA-MB-435S, gastric Hs-746T, and breast MDA-MB-231 TRCs [3].

Pan-cancer Tumor-repopulating cells Drug discovery

RARα-Mediated Epigenetic Sensitization to Carfilzomib in Multiple Myeloma

In a 2026 study, WYC-209 was identified as an epigenetic activator of ZMYND8 expression in multiple myeloma (MM) cells, leading to significant sensitization to the proteasome inhibitor carfilzomib (CFZ). Combined treatment with CFZ and WYC-209 exhibited pronounced synergistic effects in killing primary MM cells, and in vivo experiments confirmed that WYC-209 potentiated the antitumor efficacy of CFZ, thereby ameliorating tumor burden in NSG mice [1]. Both ATRA and WYC-209 upregulated ZMYND8 via H3K27ac remodeling, but WYC-209's synergy with CFZ represents a distinct therapeutic sensitization application not previously established for Tazarotene.

Multiple myeloma Epigenetics Drug synergy

Caspase 3-Dependent Apoptosis — Mechanistic Specificity Distinguishing WYC-209 from Broader RAR Agonists

WYC-209 induces TRC apoptosis primarily via the caspase 3 pathway. Pretreatment of TRCs with a caspase 3 inhibitor or depletion of caspase 3 with siRNAs substantially rescues growth from WYC-209 inhibition, confirming that caspase 3 is the principal executioner caspase in the compound's mechanism of action [1]. This mechanistic definition provides a clear experimental control and biomarker strategy (cleaved caspase 3) for studies employing WYC-209. While other retinoids may also engage apoptotic pathways, the specific dependency on caspase 3 for TRC killing is explicitly documented for WYC-209.

Apoptosis Caspase 3 Mechanism of action

Procurement-Driven Research Applications for Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate


In Vitro and In Vivo Cancer Stem Cell / Tumor-Repopulating Cell (TRC) Studies

WYC-209 is the compound of choice for experiments requiring potent and sustained suppression of tumor-repopulating cells across multiple cancer lineages. Its validated IC50 of 0.19 μM in murine melanoma TRCs and the documented washout-resistant growth inhibition phenotype [1] make it an essential tool for modeling therapeutic durability and minimal residual disease. The 87.5% in vivo metastasis reduction at 0.22 mg/kg without apparent toxicity [1] further supports its use in preclinical metastasis and cancer stem cell studies where high efficacy and low systemic burden are paramount.

Retinoic Acid Receptor (RAR) Signaling and Gene Regulation Studies

Given its well-characterized role as an RAR agonist that promotes RARα binding to the WNT4 promoter [2] and epigenetically remodels H3K27ac to upregulate ZMYND8 [3], WYC-209 is ideally suited for investigations into RAR-mediated transcriptional regulation and epigenetic reprogramming. Researchers can leverage the compound's defined mechanism to dissect RARα-dependent pathways in gastric cancer, multiple myeloma, and other RAR-responsive malignancies.

Drug Combination and Sensitization Studies in Multiple Myeloma

For laboratories exploring strategies to enhance proteasome inhibitor efficacy in multiple myeloma, WYC-209 provides a validated epigenetic sensitizer. The 2026 study demonstrates that WYC-209 synergizes with carfilzomib to inhibit MM cell viability, induce apoptosis, and reduce tumor burden in vivo [3]. This application scenario is unique to WYC-209 among currently available synthetic retinoids, making it a strategic procurement for MM research programs focused on overcoming drug resistance.

Caspase 3-Dependent Apoptosis Pathway Analysis

WYC-209 serves as a reliable tool compound for investigating caspase 3-mediated apoptosis. The substantial rescue of growth inhibition upon caspase 3 blockade [1] provides a robust experimental framework for dissecting apoptotic signaling. Researchers can employ WYC-209 alongside caspase inhibitors or siRNA knockdowns to validate target engagement and downstream effector pathways in a variety of cancer cell models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for WYC-209

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.